molecular formula C17H16N2O4 B11708946 N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 324020-15-7

N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B11708946
CAS No.: 324020-15-7
M. Wt: 312.32 g/mol
InChI Key: IUJWBXOCIVRDJU-JSZSTJHOSA-N
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Description

N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a furan ring, a butenylidene group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The butenylidene group can be reduced to form saturated derivatives.

    Substitution: The benzodioxine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated butyl derivatives.

    Substitution: Halogenated or nitrated benzodioxine derivatives.

Scientific Research Applications

N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Furanic Conjugated Enones: Compounds like 4-(furan-2-yl)but-3-en-2-ones share structural similarities.

    Benzodioxine Derivatives: Compounds with the benzodioxine moiety, such as certain flavonoids, are structurally related.

Uniqueness

N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of a furan ring, a butenylidene group, and a benzodioxine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

324020-15-7

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H16N2O4/c1-12(8-9-13-5-4-10-21-13)18-19-17(20)16-11-22-14-6-2-3-7-15(14)23-16/h2-10,16H,11H2,1H3,(H,19,20)/b9-8+,18-12+

InChI Key

IUJWBXOCIVRDJU-JSZSTJHOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C=C/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)C1COC2=CC=CC=C2O1)C=CC3=CC=CO3

Origin of Product

United States

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